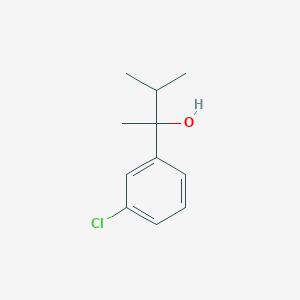

2-(3-Chlorophenyl)-3-methyl-butan-2-ol

CAS No.:

Cat. No.: VC13390075

Molecular Formula: C11H15ClO

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClO |

|---|---|

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-3-methylbutan-2-ol |

| Standard InChI | InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |

| Standard InChI Key | UNGJXABSEYFVEZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)(C1=CC(=CC=C1)Cl)O |

| Canonical SMILES | CC(C)C(C)(C1=CC(=CC=C1)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for the compound is 2-(3-chlorophenyl)-3-methylbutan-2-ol. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 212.7 g/mol. The structure consists of a tertiary alcohol moiety (butan-2-ol) substituted with a methyl group at position 3 and a 3-chlorophenyl group at position 2.

Key Structural Features:

-

Tertiary Alcohol: The hydroxyl group (-OH) is bonded to a carbon atom connected to three other carbons, influencing its reactivity and stability.

-

Chlorophenyl Substituent: A chlorine atom at the meta position of the phenyl ring introduces electronic effects that modulate solubility and interaction with biological targets.

-

Branched Alkyl Chain: The methyl group at position 3 contributes to steric hindrance, affecting reaction pathways.

Synthesis and Manufacturing

Grignard Reaction Methodology

A plausible synthesis route involves the use of a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) reacting with a ketone precursor. For example:

-

Ketone Preparation: 3-Methylbutan-2-one serves as the carbonyl substrate.

-

Grignard Addition: The organomagnesium reagent attacks the ketone, forming a tertiary alkoxide intermediate.

-

Acidic Workup: Hydrolysis with dilute acid yields the final alcohol product .

This method mirrors protocols described in the synthesis of 2-p-chlorophenyl-3-methyl-2,3-butanediol , where chlorophenyl Grignard reagents react with ketones to form substituted alcohols.

Alternative Pathways

-

Hydrolysis of Halides: Substituted chlorides (e.g., 2-(3-chlorophenyl)-3-methyl-2-chlorobutane) may undergo hydrolysis under basic conditions.

-

Catalytic Hydrogenation: Reduction of corresponding ketones (e.g., 2-(3-chlorophenyl)-3-methylbutan-2-one) using catalysts like palladium on carbon.

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a colorless to pale yellow liquid or low-melting solid, based on analogs such as 1-(4-chlorophenyl)-3-methylbutan-2-ol .

-

Boiling Point: Estimated >200°C due to aromatic and hydroxyl groups.

-

Solubility:

-

Polar Solvents: Miscible in ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Limited solubility in hexane or benzene.

-

Spectroscopic Data

-

IR Spectroscopy: A strong O-H stretch (~3400 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) are expected.

-

NMR (¹H):

Stability and Reactivity

-

Thermal Stability: Dehydration under acidic conditions (e.g., H₂SO₄) may yield alkenes via the Zaitsev pathway, favoring formation of the more substituted alkene .

-

Oxidation Resistance: Tertiary alcohols are resistant to oxidation, unlike primary or secondary analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorophenyl-substituted alcohols are precursors to bioactive molecules. For instance:

-

Antihistamines: Structural analogs are used in allergy medications.

-

Antifungal Agents: Chlorinated aromatics enhance lipid membrane penetration .

Polymer Chemistry

The hydroxyl group enables participation in polycondensation reactions, forming polyesters or polyurethanes with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume